
Methylphosphinoformic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylphosphinoformic acid is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a methyl group and a formic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methylphosphinoformic acid can be synthesized through several methods. One common approach involves the reaction of methylphosphine with formic acid under controlled conditions. The reaction typically requires a catalyst to facilitate the formation of the desired product. Another method involves the use of methylphosphine oxide as a starting material, which is then reacted with formic acid in the presence of a reducing agent.
Industrial Production Methods: Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Additionally, purification steps such as distillation or crystallization are used to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Methylphosphinoformic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form methylphosphonic acid, a reaction that typically requires an oxidizing agent such as hydrogen peroxide.
Reduction: Reduction of this compound can yield methylphosphine, often using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the formic acid moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride or other strong reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Methylphosphonic acid.
Reduction: Methylphosphine.
Substitution: Various substituted phosphinoformic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Methylphosphinoformic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biochemical pathways involving phosphorus.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex organophosphorus compounds.
Wirkmechanismus
The mechanism by which methylphosphinoformic acid exerts its effects involves its interaction with molecular targets such as enzymes. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This inhibition can occur through various pathways, including competitive inhibition where the compound competes with the natural substrate for binding to the enzyme.
Vergleich Mit ähnlichen Verbindungen
Methylphosphonic acid: Contains a phosphorus atom bonded to a methyl group and two hydroxyl groups.
Methylphosphinic acid: Contains a phosphorus atom bonded to a methyl group, a hydroxyl group, and a hydrogen atom.
Eigenschaften
CAS-Nummer |
103140-31-4 |
|---|---|
Molekularformel |
C2H5O4P |
Molekulargewicht |
124.03 g/mol |
IUPAC-Name |
[hydroxy(methyl)phosphoryl]formic acid |
InChI |
InChI=1S/C2H5O4P/c1-7(5,6)2(3)4/h1H3,(H,3,4)(H,5,6) |
InChI-Schlüssel |
DVWNLQPXGXHDGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CP(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


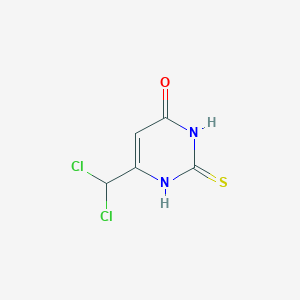
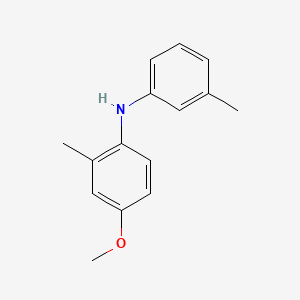


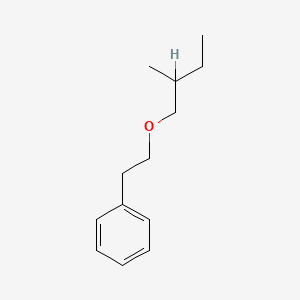
![Ethyl 4-[(3,3-dimethylcyclobutyl)-hydroxymethyl]benzoate](/img/structure/B15175426.png)
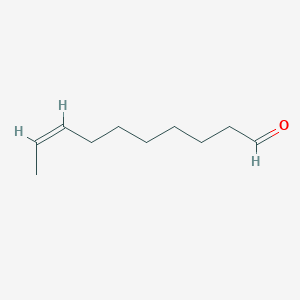
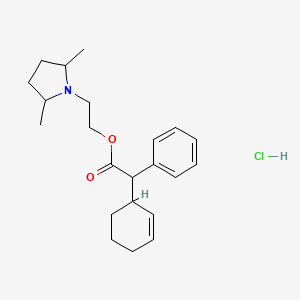
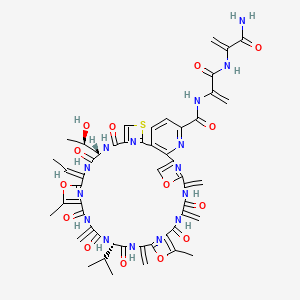

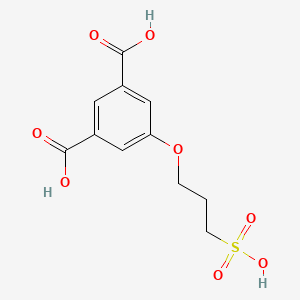
![5H-Benzocycloheptene-5-ethanol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-](/img/structure/B15175472.png)

![1,3-Benzenediol, 4-[2-Methyl-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B15175491.png)
